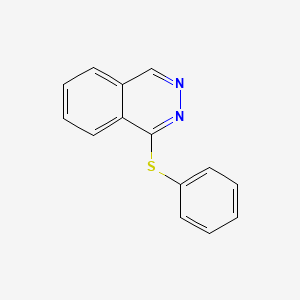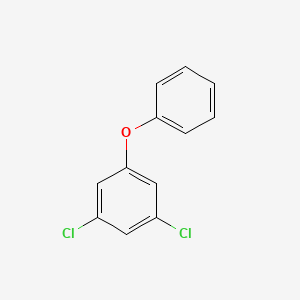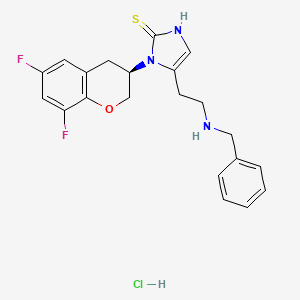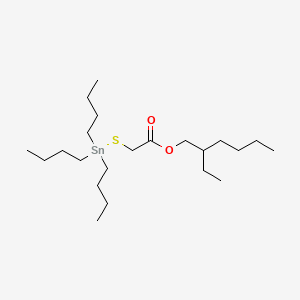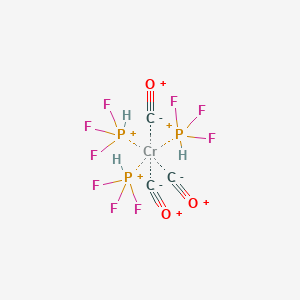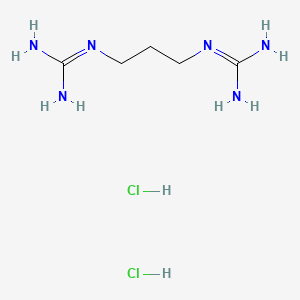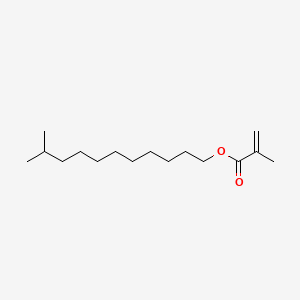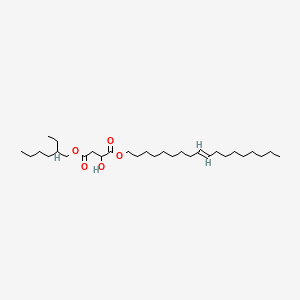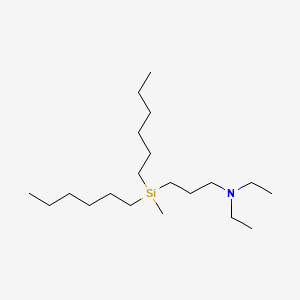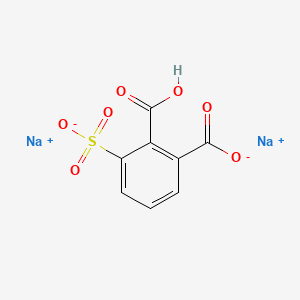
2-(3-Bromophenyl)-3-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-3-phenylacrylonitrile is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3-phenylacrylonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-3-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenylacrylonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-Bromophenyl)-3-phenylacrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)-3-phenylacrylonitrile: Similar structure but with the bromine atom in the para position.
2-(3-Chlorophenyl)-3-phenylacrylonitrile: Chlorine atom instead of bromine.
2-(3-Bromophenyl)-3-methylacrylonitrile: Methyl group instead of phenyl.
Uniqueness
2-(3-Bromophenyl)-3-phenylacrylonitrile is unique due to the specific positioning of the bromine atom and the phenyl group, which can influence its chemical reactivity and interactions. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
7496-20-0 |
|---|---|
Fórmula molecular |
C15H10BrN |
Peso molecular |
284.15 g/mol |
Nombre IUPAC |
(Z)-2-(3-bromophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10BrN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+ |
Clave InChI |
UTMZDQWDIFQAAW-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)Br |
SMILES canónico |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


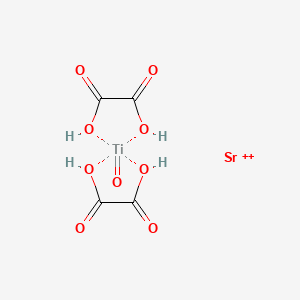
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
